Sodium aurothiomalate

Overview

Description

Sodium aurothiomalate is a disease-modifying antirheumatic drug (DMARD) used for the symptomatic treatment of arthritis . It is a gold compound known for its immunosuppressive anti-rheumatic effects . It is most effective in active progressive rheumatoid arthritis .

Synthesis Analysis

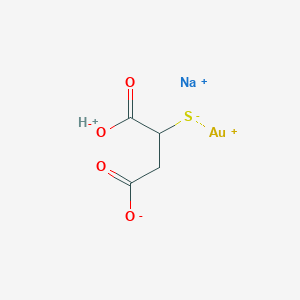

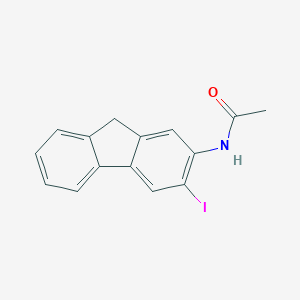

Sodium aurothiomalate was prepared by the reaction of gold (I) iodide with thiomalic acid and precipitation of the sodium salt from alkaline solution by the addition of ethanol .Molecular Structure Analysis

The molecular formula of Sodium aurothiomalate is C4H3AuNa2O4S . The average molecular weight is 390.08 g/mol . The monoisotopic mass is 389.921234 Da .Chemical Reactions Analysis

The precise mechanism of action is unknown. It is known that sodium aurothiomalate inhibits the synthesis of prostaglandins . The predominant action is a suppressive effect on the synovitis of active rheumatoid disease .Physical And Chemical Properties Analysis

Sodium aurothiomalate is a white to yellowish-white powder . It is odorless and has a metallic taste . It is highly soluble in water and practically insoluble in ethanol and ether .Scientific Research Applications

Treatment of Rheumatoid Arthritis

Sodium aurothiomalate is a gold compound that is used for its immunosuppressive anti-rheumatic effects . It is most effective in active progressive rheumatoid arthritis and of little or no value in the presence of extensive deformities or in the treatment of other forms of arthritis .

Management of Felty’s Syndrome

Felty’s syndrome, a complication of rheumatoid arthritis, can be managed with Sodium aurothiomalate . This syndrome is characterized by the triad of rheumatoid arthritis, neutropenia, and splenomegaly.

Management of Juvenile Rheumatoid Arthritis

Juvenile rheumatoid arthritis, a type of arthritis that causes joint inflammation and stiffness for more than six weeks in a child aged 16 or younger, can also be managed with Sodium aurothiomalate .

Management of Psoriatic Arthritis

Psoriatic arthritis, a form of arthritis that affects some people who have psoriasis, can be managed with Sodium aurothiomalate . The main symptoms are joint pain, stiffness, and swelling.

Potential Treatment for Leishmaniasis

Aurothiomalate-based drugs, such as Sodium aurothiomalate, could be effective against leishmaniasis . Leishmaniasis is a major public health problem worldwide in many parts of the world. Current anti-leishmanial drugs have only limited clinical efficacy .

Cytotoxic Effects on Parasites

Sodium aurothiomalate could have cytotoxic effects on parasites via thiomalate’s false substrate role in the citric acid cycle against malate .

Immunosuppressive and Anti-inflammatory Effects

Sodium aurothiomalate has immunosuppressive and anti-inflammatory effects . These effects could be beneficial in various inflammatory and autoimmune conditions.

Prostaglandin Production Inhibitory Effects

Sodium aurothiomalate inhibits the synthesis of prostaglandins . Prostaglandins are a group of lipids made at sites of tissue damage or infection that are involved in dealing with injury and illness. They control processes such as inflammation, blood flow, the formation of blood clots and the induction of labour .

Mechanism of Action

Target of Action

Sodium aurothiomalate, also known as Tauredon, is primarily used for its immunosuppressive anti-rheumatic effects . The precise target of sodium aurothiomalate is unknown, but it is known to inhibit the synthesis of prostaglandins .

Mode of Action

It is known to inhibit the synthesis of prostaglandins . The predominant action is a suppressive effect on the synovitis of active rheumatoid disease .

Biochemical Pathways

Sodium aurothiomalate is known to affect the prostaglandin synthesis pathway . Prostaglandins are bioactive lipids that play key roles in various physiological processes, including inflammation. By inhibiting prostaglandin synthesis, sodium aurothiomalate can help reduce inflammation and other symptoms associated with rheumatoid arthritis .

Pharmacokinetics

Sodium aurothiomalate is rapidly absorbed following intramuscular injection, with peak serum concentrations occurring in 3-6 hours . The apparent volume of distribution is 0.26 +/- 0.051 kg-1 . About 85-90% of the drug is protein-bound . The elimination half-life is between 6-25 days , and it is excreted in urine (60-90%) and faeces (10-40%) .

Result of Action

The primary result of sodium aurothiomalate’s action is the suppression of the synovitis of active rheumatoid disease . This leads to a reduction in inflammation and pain, improving the quality of life for patients with rheumatoid arthritis .

Safety and Hazards

Future Directions

Aurothiomalate derivatives are useful for treating rheumatoid arthritis, but have emerged as a promising therapeutic candidate for leishmaniasis . Aurothiomalate-based drugs could be effective against leishmaniasis through two direct and indirect mechanisms . Future studies should evaluate Gold thiomalate against L. major in vitro and in vivo conditions .

properties

IUPAC Name |

disodium;gold(1+);2-sulfidobutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4S.Au.2Na/c5-3(6)1-2(9)4(7)8;;;/h2,9H,1H2,(H,5,6)(H,7,8);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXIHRIQNJCRFQX-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])[S-])C(=O)[O-].[Na+].[Na+].[Au+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3AuNa2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

39377-38-3 (di-hydrochloride salt, mono-hydrate) | |

| Record name | Gold sodium thiomalate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012244574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

390.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Very soluble in water; practically insoluble in alcohol, ether | |

| Record name | GOLD SODIUM THIOMALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7173 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The precise mechanism of action is unknown. It is known that sodium aurothiomalate inhibits the synthesis of prostaglandins. The predominant action appears to be a suppressive effect on the synovitis of active rheumatoid disease., ...The effects of aurothiomalate, on basal and forskolin-activated adenylyl cyclase activity in human total lymphocyte membranes and in membranes of T and B lymphocyte subsets /was studied/. The gold compounds inhibited adenylyl cyclase activity. This inhibitory effect required the presence of both the sulfhydryl ligands and aurous cation. Regulation of lymphocyte adenylyl cyclase by gold compounds represents a potential mode of action of these drugs in rheumatic disease., Transcription factor NF-kappaB controls the expression of a number of genes including those for cell adhesion molecules such as E-selectin, ICAM- 1 and VCAM- 1. These cell adhesion molecules are known to play important roles in a critical step of tumor metastasis; the arrest of tumor cells on the venous or capillary bed of the target organ. NF-kappaB is activated by extracellular signals such as those elicited by the proinflammatory cytokines, TNF and IL-1. ...The adhesion of tumor cells to IL-1 beta-treated HUVEC /human umbilical vein endothelial cells/ was inhibited by gold compounds such as aurothiomalate., Gold dermatosis is mediated, at least in part, by allergic mechanisms | |

| Record name | Sodium aurothiomalate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09276 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GOLD SODIUM THIOMALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7173 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Sodium aurothiomalate | |

Color/Form |

White to yellowish-white powder; mixture of mono- and disodium salts | |

CAS RN |

12244-57-4 | |

| Record name | Gold sodium thiomalate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012244574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium aurothiomalate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09276 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sodium aurothiomalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.242 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GOLD SODIUM THIOMALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7173 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

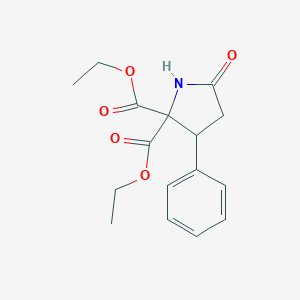

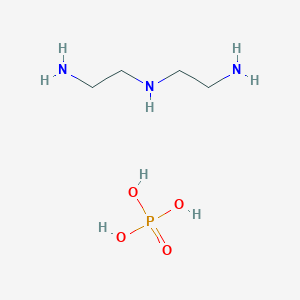

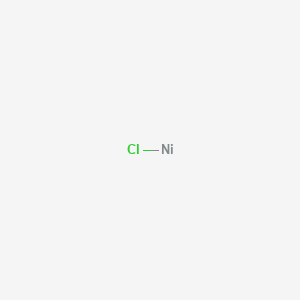

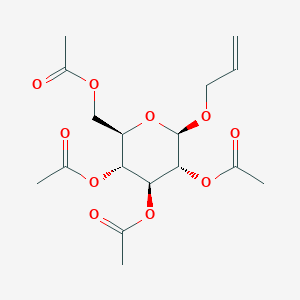

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![alpha-Cyclohexyl-alpha-[2-(diethylamino)ethyl]benzyl alcohol hydrochloride](/img/structure/B76423.png)